CID 78063816
Description
These compounds are often studied for their unique structural motifs and biological activities, employing advanced analytical techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and collision-induced dissociation (CID) for structural elucidation .
Properties
Molecular Formula |
C13H11ClFSi |
|---|---|
Molecular Weight |
249.76 g/mol |
InChI |
InChI=1S/C13H11ClFSi/c14-16(13-4-2-1-3-5-13)10-11-6-8-12(15)9-7-11/h1-9H,10H2 |
InChI Key |
DBPHDKCGCWZOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78063816 involves several synthetic routes. One common method includes the conjugate addition reaction of ammonia to phorone, followed by a reduction in a Wolff-Kishner reaction . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of high-pressure reactors and controlled temperature conditions to ensure the consistency and quality of the final product. The industrial method also focuses on minimizing impurities and maximizing yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
CID 78063816 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols or amines .
Scientific Research Applications
CID 78063816 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of CID 78063816 involves its interaction with specific molecular targets and pathways. It acts by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares CID 78063816 with oscillatoxin derivatives and related compounds, inferred from and analogous studies.
| Property | This compound | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) | Oscillatoxin F (CID: 156582092) |
|---|---|---|---|---|
| Molecular Formula | Not Provided | C₃₈H₅₈O₇ | C₃₉H₆₀O₇ | C₃₇H₅₆O₇ |
| Molecular Weight | Not Provided | 638.86 g/mol | 652.89 g/mol | 622.83 g/mol |
| Polar Surface Area (TPSA) | Not Provided | 121.2 Ų | 121.2 Ų | 121.2 Ų |
| LogP (Predicted) | Not Provided | 6.8 (XLOGP3) | 7.2 (XLOGP3) | 6.5 (XLOGP3) |
| Biological Activity | Not Provided | Cytotoxic, antifungal | Enhanced membrane permeability | Neurotoxic |
Notes:
Analytical Differentiation
Mass spectrometry (MS) techniques, particularly source-induced CID , are pivotal for distinguishing isomers. For example:
- Oscillatoxin D vs. 30-Methyl-Oscillatoxin D : Methylation alters fragmentation patterns, detectable via CID voltage adjustments in MS .

- Ginsenoside Rf vs. Pseudoginsenoside F11: These isomers show distinct CID fragmentation pathways under LC-ESI-MS, enabling precise identification .
Such methods would likely resolve structural nuances in this compound compared to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

